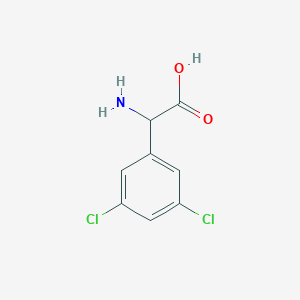

2-amino-2-(3,5-dichlorophenyl)acetic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-(3,5-dichlorophenyl)acetic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions, and an amino group is attached to the alpha carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(3,5-dichlorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 3,5-dichlorobenzonitrile.

Hydrolysis: The nitrile group is then hydrolyzed to form 3,5-dichlorophenylacetic acid.

Amination: Finally, the carboxylic acid group is converted to an amino group through a reductive amination process, yielding this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl groups, using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products:

Oxidation: Formation of 3,5-dichlorophenylglyoxylic acid.

Reduction: Formation of 2-hydroxy-2-(3,5-dichlorophenyl)acetic acid.

Substitution: Formation of 2-amino-2-(3,5-dihydroxyphenyl)acetic acid.

Aplicaciones Científicas De Investigación

2-Amino-2-(3,5-dichlorophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-amino-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dichlorophenyl moiety can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. This compound may also affect signaling pathways by altering the function of key proteins involved in cellular processes.

Comparación Con Compuestos Similares

2-Amino-2-(4-chlorophenyl)acetic acid: Similar structure but with a single chlorine substitution.

2-Amino-2-(3,5-dimethylphenyl)acetic acid: Similar structure with methyl groups instead of chlorine atoms.

2-Amino-2-(3,5-difluorophenyl)acetic acid: Similar structure with fluorine atoms instead of chlorine.

Uniqueness: 2-Amino-2-(3,5-dichlorophenyl)acetic acid is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its hydrophobic interactions and may improve its binding affinity to certain molecular targets compared to its mono-substituted or non-halogenated analogs.

Actividad Biológica

2-Amino-2-(3,5-dichlorophenyl)acetic acid (often referred to as 2-Amino-DCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and analgesic properties, along with its interactions with various biological systems.

- Molecular Formula : C₈H₈Cl₂N O₂

- Molecular Weight : 256.51 g/mol

- Structure : The compound features an amino group and a dichlorophenyl moiety, contributing to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

Anti-inflammatory and Analgesic Effects

2-Amino-DCA has shown promising results as an anti-inflammatory and analgesic agent. Its mechanism of action is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain pathways. Studies indicate that this compound can effectively reduce inflammation and pain perception through the following mechanisms:

- Inhibition of COX-2 : The compound demonstrates selective inhibition of COX-2 over COX-1, which is crucial for minimizing side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- Interaction with Neurotransmitter Systems : It may influence neurotransmitter systems involved in pain modulation, further supporting its analgesic properties .

Antimicrobial Activity

Research has indicated that derivatives of 2-Amino-DCA exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain analogs demonstrate significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Study on COX-2 Inhibition

In a study examining the pharmacological profile of compounds similar to 2-Amino-DCA, it was found that derivatives exhibited strong COX-2 inhibitory activity with IC50 values as low as 0.6 nM. This suggests that modifications to the structure of 2-Amino-DCA could enhance its efficacy as an anti-inflammatory agent .

Antimicrobial Screening

A series of antimicrobial screenings were conducted using derivatives of 2-Amino-DCA against multidrug-resistant strains. The results highlighted:

- Activity against MRSA : Certain derivatives showed Minimum Inhibitory Concentrations (MIC) as low as 64 µg/mL against MRSA strains.

- Cytotoxicity Profiles : The compounds displayed favorable cytotoxic profiles in human cell lines, indicating their potential for therapeutic use .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Amino-2-(3-chlorophenyl)acetic acid | C₈H₈Cl₂N O₂ | Contains one chlorine atom; less potent | Moderate analgesic properties |

| 2-Amino-4-methylphenylacetic acid | C₉H₁₁N O₂ | Methyl substitution; different pharmacological profile | Anti-inflammatory effects |

| 2-Amino-3-(4-chlorophenyl)propanoic acid | C₉H₈ClN O₂ | Propanoic structure; potential muscle relaxant | Neuromuscular effects |

The unique presence of two chlorine atoms in the phenyl ring of 2-Amino-DCA enhances its lipophilicity and biological activity compared to these similar compounds .

Propiedades

IUPAC Name |

2-amino-2-(3,5-dichlorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQVGSJHXPYMCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392291 |

Source

|

| Record name | 2-amino-2-(3,5-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179418-17-8 |

Source

|

| Record name | 2-amino-2-(3,5-dichlorophenyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.